molecular formula C12H17FN2O B1404261 3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine CAS No. 490021-92-6

3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine

Cat. No. B1404261
M. Wt: 224.27 g/mol
InChI Key: TZYLGSCNERZEPK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine” would be expected to include an azetidine ring (a four-membered ring containing nitrogen), a propylamine group (a three-carbon chain with an amine group), and a fluoro-phenoxy group (a phenyl ring with a fluorine atom and an ether linkage) .

Scientific Research Applications

Synthesis and Medicinal Chemistry

The synthesis of azetidine derivatives, including those similar to 3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine, is a significant area of research in medicinal chemistry. These compounds serve as key intermediates for developing potent inhibitors targeting various biological pathways. For instance, an asymmetric synthesis of L-694,458, a potent inhibitor of human leukocyte elastase, highlights the utility of azetidine derivatives in creating therapeutic agents (Cvetovich et al., 1996). Furthermore, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid demonstrates the versatility of azetidine compounds in medicinal chemistry as building blocks for drug discovery (Van Hende et al., 2009).

Biochemical and Pharmacological Applications

Azetidine derivatives are explored for their biochemical and pharmacological applications, especially in the context of receptor binding and imaging studies. For example, the synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a novel positron emission tomography (PET) ligand for nicotinic receptors, underscore the potential of azetidine derivatives in neuroimaging and the study of neurological diseases (Doll et al., 1999).

Drug Development and Enhancement

The development of azetidine-containing compounds extends to enhancing the pharmacological profiles of existing drugs. The discovery of SCH 58235, a potent inhibitor of cholesterol absorption, illustrates how modifications to the azetidine moiety can lead to drugs with improved efficacy and pharmacokinetic properties (Rosenblum et al., 1998).

Antibacterial and Antitumor Activities

Research into azetidine derivatives also encompasses their antibacterial and antitumor activities. Novel Schiff base and azetidinone derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the potential of these compounds in addressing antibiotic resistance (Vashi & Naik, 2004). Additionally, the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones as tubulin-targeting antitumor agents highlight the therapeutic potential of azetidine derivatives in cancer treatment (Greene et al., 2016).

properties

IUPAC Name

3-[3-(4-fluorophenoxy)azetidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-10-2-4-11(5-3-10)16-12-8-15(9-12)7-1-6-14/h2-5,12H,1,6-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYLGSCNERZEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCCN)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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